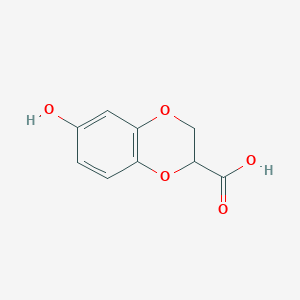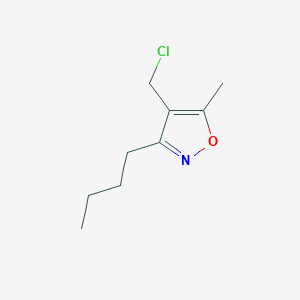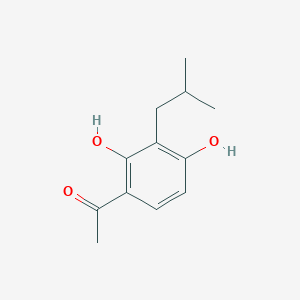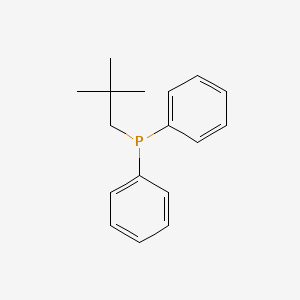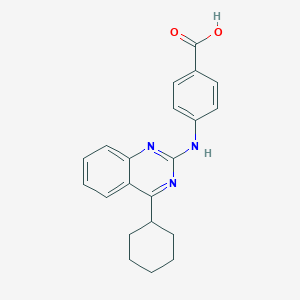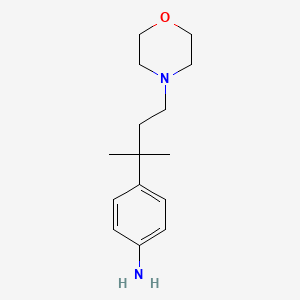
N-(2-(Aminomethyl)pyridin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Aminomethyl)pyridin-4-yl)acetamide is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an aminomethyl group at the second position and an acetylamino group at the fourth position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Aminomethyl)pyridin-4-yl)acetamide typically involves the introduction of the aminomethyl and acetylamino groups onto the pyridine ring. One common method is the reaction of 2-chloromethyl-4-acetylaminopyridine with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts such as palladium or nickel can enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
N-(2-(Aminomethyl)pyridin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 2-(Aminomethyl)-4-aminopyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-(Aminomethyl)pyridin-4-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-(Aminomethyl)pyridin-4-yl)acetamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the acetylamino group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
2-Aminopyridine: Lacks the acetylamino group, making it less versatile in certain reactions.
4-Acetylaminopyridine: Lacks the aminomethyl group, limiting its ability to form certain derivatives.
2-(Aminomethyl)pyridine: Lacks the acetylamino group, affecting its reactivity and applications.
Uniqueness
N-(2-(Aminomethyl)pyridin-4-yl)acetamide is unique due to the presence of both the aminomethyl and acetylamino groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C8H11N3O |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
N-[2-(aminomethyl)pyridin-4-yl]acetamide |
InChI |
InChI=1S/C8H11N3O/c1-6(12)11-7-2-3-10-8(4-7)5-9/h2-4H,5,9H2,1H3,(H,10,11,12) |
InChIキー |
PHMNYIZTGWGJSU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=NC=C1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


